[1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine
Description
Properties
IUPAC Name |
[1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c10-7-9(3-4-9)8-1-5-11-6-2-8/h1H,2-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBBMQOOAGWCIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1C2(CC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine typically involves the following steps:
Cyclopropanation: : The starting material, a suitable cyclopropyl precursor, undergoes cyclopropanation to form the cyclopropyl group.
Formation of the Dihydro-2H-pyran-4-yl Group: : This involves the reaction of the cyclopropyl group with a dihydro-2H-pyran-4-yl derivative under specific conditions.
Introduction of the Methanamine Group:
Industrial Production Methods
In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. The reaction conditions are carefully controlled to achieve the desired product. Large-scale production may involve the use of catalysts and specific solvents to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
[1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: : Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, [1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential biological activity. It may be used as a probe to understand biological processes or as a precursor for the synthesis of biologically active molecules.
Medicine
The compound has potential applications in medicinal chemistry. It can be used to develop new drugs or as a starting material for the synthesis of pharmaceuticals.
Industry
In the chemical industry, this compound is used in the production of various chemicals and materials. Its reactivity and versatility make it a valuable component in industrial processes.
Mechanism of Action
The mechanism by which [1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares [1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine with cyclopropylmethanamine derivatives and related amines from the literature:
*Molecular weights are approximate and calculated based on molecular formulas.
Structural and Functional Differences
Substituent Effects :
- The dihydropyran group in the target compound introduces oxygen-based polarity and conformational flexibility, distinguishing it from aromatic substituents (e.g., fluorophenyl in or pyrazole in ). This may enhance solubility compared to purely hydrophobic analogs.
- Cyclopropane rigidity : All compounds share a cyclopropane ring, which imposes steric constraints that can influence receptor binding or stability.
Synthetic Approaches :
- The target compound’s synthesis likely parallels methods for ALK inhibitors (e.g., THP deprotection under acidic conditions ), whereas serotonin receptor modulators use reductive amination with NaBH(OAc)₃ .
- Serotonin 2C receptor modulators (e.g., compound 39 in ) demonstrate functional selectivity in neurological disorders.
- The dihydropyran group could modulate pharmacokinetics (e.g., metabolic stability) compared to aryl-substituted analogs.
Physicochemical Properties
- Polarity : The dihydropyran group increases polarity compared to aryl-substituted analogs (e.g., logP for the target compound is estimated to be lower than fluorophenyl derivatives ).
- Stability : Cyclopropane rings are generally strain-resistant but may undergo ring-opening under strong acidic/basic conditions. The dihydropyran moiety may confer additional hydrolytic stability compared to ester-containing analogs (e.g., compound 11b in ).
Biological Activity
[1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound's IUPAC name is (1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl)methanamine, with a molecular formula of C₉H₁₅NO and a molecular weight of 153.22 g/mol. It is characterized by its unique cyclopropyl and dihydropyran moieties, which contribute to its biological interactions.
Antiparasitic Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antiparasitic activity. For instance, the incorporation of polar functionalities in related compounds has been shown to enhance aqueous solubility and improve metabolic stability while maintaining antiparasitic efficacy against Plasmodium species. While specific data on this compound is limited, it is hypothesized that similar mechanisms may apply due to structural analogies.
Inhibition of PI3-Kinase
Some derivatives of compounds with related structures have demonstrated potent inhibitory activity against Class I PI3-kinase enzymes. These enzymes are crucial in various cellular signaling pathways and are implicated in cancer progression. The ability of this compound to interact with these targets remains an area for future investigation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes potential modifications and their expected effects on biological activity:
| Modification Type | Expected Effect |
|---|---|
| Cyclopropyl Ring Size | Altered binding affinity |
| Dihydropyran Substitution | Enhanced solubility and stability |
| Amine Functional Group | Increased interaction with biological targets |
Case Studies
- Antiparasitic Activity : A study on related dihydroquinazolinone compounds showed promising results against P. berghei, achieving a 30% reduction in parasitemia at a dosage of 40 mg/kg. This suggests that similar compounds may exhibit effective antiparasitic properties when appropriately modified .
- Cancer Research : Compounds structurally resembling this compound have been evaluated for their anti-tumor activities through the inhibition of Class I PI3K enzymes. These studies indicate potential therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
